molecular formula C41H40N2O4 B14097628 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate

3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate

Cat. No.: B14097628
M. Wt: 624.8 g/mol
InChI Key: WKEOTLJATWJLPG-UHFFFAOYSA-N
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Description

3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e]indole core, followed by the introduction of the carboxyethyl group and the formation of the hepta-1,3,5-trien-1-yl moiety. The final step involves the esterification of the propanoate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aromatic rings.

Scientific Research Applications

3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)acetate
  • 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butanoate

Uniqueness

The unique structural features of 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate, such as its conjugated system and specific functional groups, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C41H40N2O4

Molecular Weight

624.8 g/mol

IUPAC Name

3-[2-[7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoate

InChI

InChI=1S/C41H40N2O4/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47)

InChI Key

WKEOTLJATWJLPG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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